4-(1,3,3,3-Tetrachloropropyl)cyclohex-1-ene
Description
Properties
CAS No. |
77691-51-1 |
|---|---|
Molecular Formula |
C9H12Cl4 |
Molecular Weight |
262.0 g/mol |
IUPAC Name |
4-(1,3,3,3-tetrachloropropyl)cyclohexene |
InChI |
InChI=1S/C9H12Cl4/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-2,7-8H,3-6H2 |
InChI Key |
PUSGZPNJTJHOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from the Zingiber montanum and Dryopteris Genera
Compounds such as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene and its derivatives (isolated from Z. montanum and Dryopteris fragrans) share the cyclohexene backbone but differ in substituents. These compounds feature methoxyphenyl and styryl groups, which confer distinct electronic and steric properties compared to the tetrachloropropyl group in the target compound.
- Biological Activity: The methoxy-substituted cyclohexenes exhibit potent COX-2 inhibitory activity (IC₅₀: 2.71–3.64 mM) in RAW 264.7 macrophages and cytotoxic effects against cancer cell lines (IC₅₀: 2.73–24.14 μM) . In contrast, chlorinated derivatives like 1,2,3-trichloropropane (a simpler chlorinated alkane) are associated with neurotoxicity and carcinogenicity, as noted in toxicological profiles .
Chlorinated Cyclohexane Derivatives
describes 1:2-dichlorocyclohexane, a chlorinated cyclohexane, synthesized via reaction with nitrogen trichloride.
- Physicochemical Properties: Dichlorocyclohexane has a boiling point of 186–188°C and density of 1.1738 g/cm³ . The tetrachloropropyl group in 4-(1,3,3,3-Tetrachloropropyl)cyclohex-1-ene likely increases molecular weight (estimated ~257–260 g/mol) and hydrophobicity compared to non-chlorinated analogs .
Aromatic Chlorinated Compounds
Benzene, (1,3,3,3-tetrachloropropyl) (CAS 23691-27-2) shares the tetrachloropropyl substituent but is attached to a benzene ring instead of cyclohexene.
- Both compounds may exhibit similar environmental persistence due to chlorine content but differ in reactivity (e.g., electrophilic substitution vs. addition reactions) .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Substituent Effects : Methoxy and styryl groups enhance bioactivity (e.g., COX-2 inhibition and cytotoxicity) in natural products, while chlorination may prioritize environmental persistence and toxicity .
- Chlorinated vs.
- Structural Flexibility : The cyclohexene ring in the target compound may allow for conformational changes that influence binding to biological targets, unlike rigid aromatic systems .
Q & A
Basic: What are the optimal synthetic routes for 4-(1,3,3,3-Tetrachloropropyl)cyclohex-1-ene, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound typically involves selective chlorination of precursor alkenes using reagents like sulfuryl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. To optimize yield and purity, employ statistical design of experiments (DoE) to test variables such as temperature, reagent stoichiometry, and reaction time. For example, a factorial design (e.g., 2³ factorial) allows identification of critical interactions between parameters while minimizing experimental runs . Post-synthesis, characterize intermediates via GC-MS or NMR to confirm structural integrity, and use fractional distillation or crystallization for purification .
Basic: How can the structural and electronic properties of 4-(1,3,3,3-Tetrachloropropyl)cyclohex-1-ene be characterized to predict its reactivity?
Methodological Answer:
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) to model electron density distribution, HOMO-LUMO gaps, and steric effects. Pair computational results with experimental techniques:
- X-ray crystallography for precise bond-length and angle measurements.
- FT-IR/Raman spectroscopy to validate vibrational modes of Cl-C bonds and cyclohexene backbone.
- NMR (¹H, ¹³C, DEPT) to assign stereochemistry and confirm substituent positions .
Advanced: What computational strategies can predict reaction pathways for derivatives of 4-(1,3,3,3-Tetrachloropropyl)cyclohex-1-ene in complex syntheses?
Methodological Answer:
Implement reaction path search algorithms (e.g., artificial force-induced reaction or GRRM) to map potential energy surfaces and identify transition states. Integrate machine learning with high-throughput screening to prioritize reaction conditions. For instance, ICReDD’s approach combines quantum mechanics, informatics, and experiments to accelerate discovery . Validate predictions using kinetic studies (e.g., stopped-flow UV-Vis) to monitor intermediate formation rates .
Advanced: How do steric and electronic effects influence regioselectivity in halogenation reactions involving this compound?
Methodological Answer:
Design competitive halogenation experiments (e.g., Cl₂ vs. Br₂) under identical conditions, and analyze products via HPLC-MS. Use Hammett substituent constants to quantify electronic effects and correlate with regioselectivity trends. For steric analysis, employ molecular dynamics simulations to assess spatial hindrance around reactive sites. Cross-reference with crystallographic data to validate steric models .
Data Contradiction: How can conflicting data on the compound’s thermal stability be resolved?
Methodological Answer:
Reconcile discrepancies by standardizing testing protocols:
- Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
- Use accelerated rate calorimetry (ARC) to measure decomposition kinetics.
- Compare data across studies using multivariate regression to isolate variables (e.g., impurity levels, heating rates). If inconsistencies persist, conduct reproducibility trials with shared reference samples across labs .
Experimental Design: What methodologies are recommended for studying the environmental persistence of this compound?
Methodological Answer:
Adopt OECD 307 guidelines for soil degradation studies, monitoring half-life via LC-MS/MS. For aqueous systems, use biotic/abiotic reactors to simulate hydrolysis and photolysis. Apply isotope labeling (e.g., ³⁶Cl) to track degradation pathways. Pair with QSAR models to predict bioaccumulation potential .
Advanced Mechanistic Studies: How can radical intermediates in reactions involving this compound be detected and characterized?
Methodological Answer:
Use spin-trapping agents (e.g., DMPO) with ESR spectroscopy to capture transient radicals. Complement with laser flash photolysis to monitor nanosecond-scale intermediates. For computational support, perform CASSCF calculations to model radical stability and spin density distributions .
Toxicity Profiling: What in vitro assays are suitable for preliminary ecotoxicological assessment?
Methodological Answer:
Prioritize microtox assays (Vibrio fischeri) for acute toxicity screening. For chronic effects, use Daphnia magna or algae growth inhibition tests (OECD 201/202). Include hepatocyte cell lines (e.g., HepG2) to assess metabolic activation. Cross-validate with QSAR-ToxCast predictions to identify priority endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
